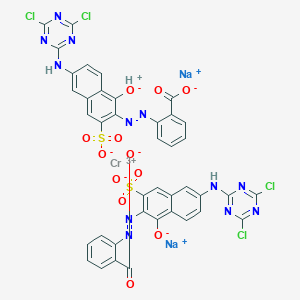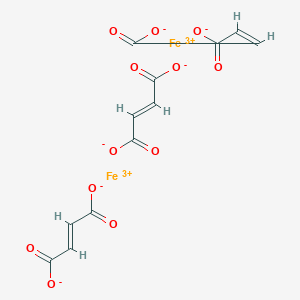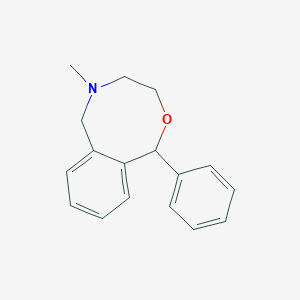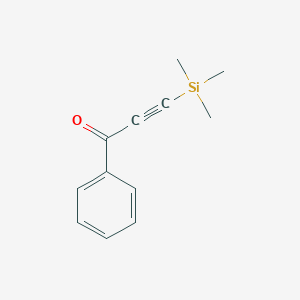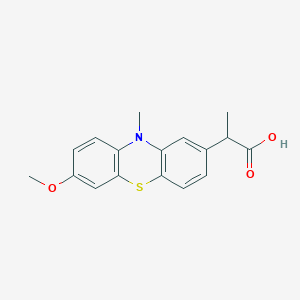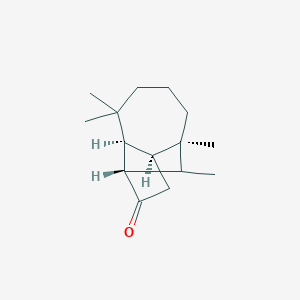
(1alpha,3Abeta,4alpha,8abeta,9S*)-octahydro-4,8,8,9-tetramethyl-1,4-methanoazulen-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1alpha,3Abeta,4alpha,8abeta,9S*)-octahydro-4,8,8,9-tetramethyl-1,4-methanoazulen-2(1H)-one, also known as OTM or otostegol, is a natural product originally isolated from the roots of Otostegia persica, a plant commonly found in the Middle East. OTM has attracted significant attention due to its unique structure and promising biological activities.
Mécanisme D'action
The exact mechanism of action of (1alpha,3Abeta,4alpha,8abeta,9S*)-octahydro-4,8,8,9-tetramethyl-1,4-methanoazulen-2(1H)-one is not fully understood, but it is believed to involve the modulation of various signaling pathways. (1alpha,3Abeta,4alpha,8abeta,9S*)-octahydro-4,8,8,9-tetramethyl-1,4-methanoazulen-2(1H)-one has been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, which are known to play a role in the development of many diseases. (1alpha,3Abeta,4alpha,8abeta,9S*)-octahydro-4,8,8,9-tetramethyl-1,4-methanoazulen-2(1H)-one has also been reported to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress and inflammation.
Effets Biochimiques Et Physiologiques
(1alpha,3Abeta,4alpha,8abeta,9S*)-octahydro-4,8,8,9-tetramethyl-1,4-methanoazulen-2(1H)-one has been shown to have several biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines such as interleukin-1beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). (1alpha,3Abeta,4alpha,8abeta,9S*)-octahydro-4,8,8,9-tetramethyl-1,4-methanoazulen-2(1H)-one has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). In addition, (1alpha,3Abeta,4alpha,8abeta,9S*)-octahydro-4,8,8,9-tetramethyl-1,4-methanoazulen-2(1H)-one has been reported to improve glucose metabolism and lipid profile in animal models of diabetes and obesity.
Avantages Et Limitations Des Expériences En Laboratoire
(1alpha,3Abeta,4alpha,8abeta,9S*)-octahydro-4,8,8,9-tetramethyl-1,4-methanoazulen-2(1H)-one has several advantages for use in lab experiments. It is easy to synthesize and purify, and it has been shown to be stable under various conditions. (1alpha,3Abeta,4alpha,8abeta,9S*)-octahydro-4,8,8,9-tetramethyl-1,4-methanoazulen-2(1H)-one is also relatively non-toxic and has low side effects. However, one limitation of (1alpha,3Abeta,4alpha,8abeta,9S*)-octahydro-4,8,8,9-tetramethyl-1,4-methanoazulen-2(1H)-one is its low solubility in aqueous solutions, which may affect its bioavailability and efficacy in certain experiments.
Orientations Futures
(1alpha,3Abeta,4alpha,8abeta,9S*)-octahydro-4,8,8,9-tetramethyl-1,4-methanoazulen-2(1H)-one has shown promising results in various preclinical studies, and further research is needed to explore its potential as a therapeutic agent in humans. Some possible future directions for (1alpha,3Abeta,4alpha,8abeta,9S*)-octahydro-4,8,8,9-tetramethyl-1,4-methanoazulen-2(1H)-one research include:
1. Investigating the effects of (1alpha,3Abeta,4alpha,8abeta,9S*)-octahydro-4,8,8,9-tetramethyl-1,4-methanoazulen-2(1H)-one on other signaling pathways involved in disease development, such as the PI3K/Akt/mTOR pathway.
2. Studying the pharmacokinetics and pharmacodynamics of (1alpha,3Abeta,4alpha,8abeta,9S*)-octahydro-4,8,8,9-tetramethyl-1,4-methanoazulen-2(1H)-one in animal models and humans.
3. Developing novel formulations of (1alpha,3Abeta,4alpha,8abeta,9S*)-octahydro-4,8,8,9-tetramethyl-1,4-methanoazulen-2(1H)-one to improve its solubility and bioavailability.
4. Conducting clinical trials to evaluate the safety and efficacy of (1alpha,3Abeta,4alpha,8abeta,9S*)-octahydro-4,8,8,9-tetramethyl-1,4-methanoazulen-2(1H)-one in humans.
Conclusion:
In conclusion, (1alpha,3Abeta,4alpha,8abeta,9S*)-octahydro-4,8,8,9-tetramethyl-1,4-methanoazulen-2(1H)-one is a natural product with significant potential as a therapeutic agent in various diseases. Its unique structure and promising biological activities make it an attractive target for further research. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of (1alpha,3Abeta,4alpha,8abeta,9S*)-octahydro-4,8,8,9-tetramethyl-1,4-methanoazulen-2(1H)-one have been discussed in this paper. Further research is needed to fully understand the potential of (1alpha,3Abeta,4alpha,8abeta,9S*)-octahydro-4,8,8,9-tetramethyl-1,4-methanoazulen-2(1H)-one as a therapeutic agent in humans.
Méthodes De Synthèse
(1alpha,3Abeta,4alpha,8abeta,9S*)-octahydro-4,8,8,9-tetramethyl-1,4-methanoazulen-2(1H)-one can be synthesized using a simple and efficient method from commercially available starting materials. The synthesis involves a Diels-Alder reaction between 2,3-dimethyl-1,3-butadiene and maleic anhydride, followed by a hydrogenation reaction using hydrogen gas and a palladium catalyst. The final product is obtained in high yield and purity, making it suitable for various research applications.
Applications De Recherche Scientifique
(1alpha,3Abeta,4alpha,8abeta,9S*)-octahydro-4,8,8,9-tetramethyl-1,4-methanoazulen-2(1H)-one has been studied extensively for its potential as a therapeutic agent in various diseases. It has been shown to exhibit significant anti-inflammatory, antioxidant, and anticancer activities in vitro and in vivo. (1alpha,3Abeta,4alpha,8abeta,9S*)-octahydro-4,8,8,9-tetramethyl-1,4-methanoazulen-2(1H)-one has also been reported to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
Propriétés
Numéro CAS |
14727-47-0 |
|---|---|
Nom du produit |
(1alpha,3Abeta,4alpha,8abeta,9S*)-octahydro-4,8,8,9-tetramethyl-1,4-methanoazulen-2(1H)-one |
Formule moléculaire |
C15H24O |
Poids moléculaire |
220.35 g/mol |
Nom IUPAC |
(1S,2S,7S,9S)-3,3,7,8-tetramethyltricyclo[5.4.0.02,9]undecan-10-one |
InChI |
InChI=1S/C15H24O/c1-9-12-11(16)8-10-13(12)14(2,3)6-5-7-15(9,10)4/h9-10,12-13H,5-8H2,1-4H3/t9?,10-,12+,13-,15-/m0/s1 |
Clé InChI |
XROGGPRBZBLTOH-PWANUCGVSA-N |
SMILES isomérique |
CC1[C@H]2[C@@H]3[C@@H]([C@]1(CCCC3(C)C)C)CC2=O |
SMILES |
CC1C2C3C(C1(CCCC3(C)C)C)CC2=O |
SMILES canonique |
CC1C2C3C(C1(CCCC3(C)C)C)CC2=O |
Autres numéros CAS |
14727-47-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



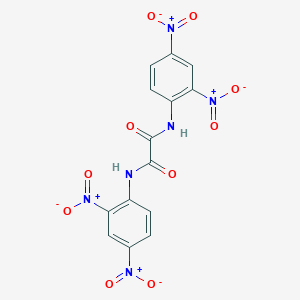
![[1,2,5]Oxadiazolo[3,4-d]pyrimidine](/img/structure/B83834.png)



